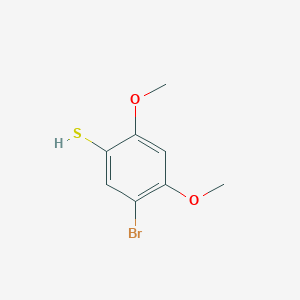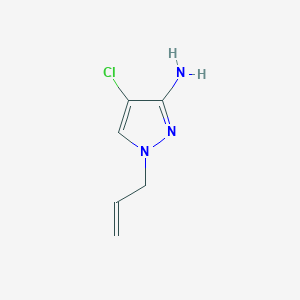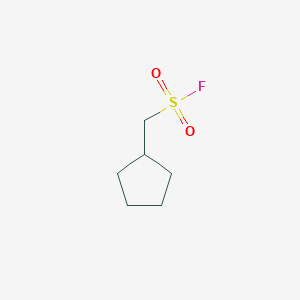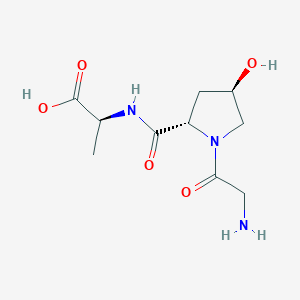![molecular formula C12H12N2O B13155602 1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one](/img/structure/B13155602.png)
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by a phenyl group substituted with a 5-methyl-1H-pyrazol-4-yl moiety at the para position and an ethanone group at the meta position
Métodos De Preparación
The synthesis of 1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with 5-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrazole moiety. The reaction conditions often include the use of a polar aprotic solvent like dimethylformamide (DMF) and heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Industry: The compound can be used in the development of new polymers and materials with specific mechanical and thermal properties.
Mecanismo De Acción
The mechanism by which 1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis .
Comparación Con Compuestos Similares
1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one can be compared with other similar compounds such as:
1-(4-(1H-pyrazol-4-yl)phenyl)ethan-1-one: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.
1-(4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)ethan-1-one: Contains additional methyl groups on the pyrazole ring, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
1-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H12N2O/c1-8-12(7-13-14-8)11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3,(H,13,14) |
Clave InChI |
KHQVPOXPKDTMAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1)C2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13155522.png)
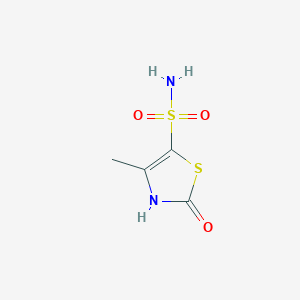
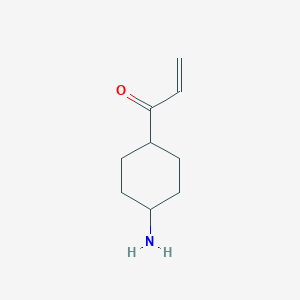
![3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13155529.png)

